2,2-Dimethylpropionamide hydrochloride

Description

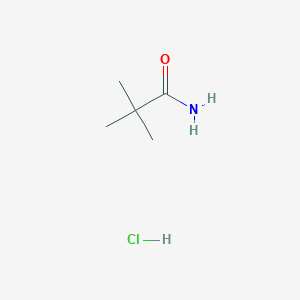

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

2,2-dimethylpropanamide;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(2,3)4(6)7;/h1-3H3,(H2,6,7);1H |

InChI Key |

NEQLCGUSTOFEFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N.Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity Studies of 2,2 Dimethylpropionamide Hydrochloride

Fundamental Chemical Reactions

The chemical reactivity of 2,2-Dimethylpropionamide hydrochloride is dictated by the electronic properties of the amide group and the steric hindrance imposed by the t-butyl group.

Investigation of Oxidation Pathways

While specific studies on the oxidation of this compound are not extensively detailed in the literature, the oxidation of amides is generally understood to proceed through several potential mechanisms. The primary pathways for oxidative degradation include autoxidation, which is a radical-mediated process, and nucleophilic/electrophilic oxidation often mediated by peroxides. chemrxiv.org

In a typical radical-mediated autoxidation, an initiator can abstract a hydrogen atom from the molecule, most likely from one of the methyl groups of the t-butyl moiety, to form a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxy radical, which propagates a chain reaction. chemrxiv.org The termination of this chain reaction can occur when radicals react with each other, potentially forming non-radical species like alcohols and carbonyl compounds. chemrxiv.org The bulky t-butyl group in 2,2-dimethylpropionamide may influence the rate and site of radical formation.

Exploration of Reduction Reactions

The reduction of tertiary amides like 2,2-dimethylpropionamide can lead to different products depending on the reducing agent and reaction conditions. The most common outcome is the reduction of the carbonyl group to a methylene (B1212753) group, yielding the corresponding tertiary amine.

Powerful hydride reagents such as Lithium aluminum hydride (LiAlH₄) are widely used for this transformation. masterorganicchemistry.comadichemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This forms a tetrahedral intermediate. Subsequently, the oxygen atom, coordinated to an aluminum species, is eliminated, forming an iminium ion. A second hydride attack on the iminium ion then yields the final tertiary amine product. adichemistry.com

Alternative reducing agents and catalytic systems have been developed for milder and more selective amide reductions. These include:

Dialkylboranes: Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can reduce tertiary amides to the corresponding tertiary amines. acs.org

Catalytic Hydrosilylation: Various transition metal catalysts, including those based on nickel, iron, and zinc, can effect the reduction of tertiary amides in the presence of silane (B1218182) reducing agents like polymethylhydrosiloxane (B1170920) (PMHS). nih.govorganic-chemistry.orgdiva-portal.org

Magnesium-Catalyzed Hydroboration: An earth-abundant magnesium-based catalyst can reduce tertiary amides to amines at room temperature using pinacolborane (HBpin). iastate.edu

Under certain conditions, cleavage of the C-N bond can occur, leading to the formation of an alcohol. For instance, the use of SmI₂/amine/H₂O has been shown to reduce tertiary amides to alcohols with high chemoselectivity for C-N bond cleavage. nih.govacs.org

Analysis of Nucleophilic Substitution Reactions

The primary nucleophilic substitution reaction for amides is nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the amide. Due to the presence of the nitrogen atom's lone pair, the amide carbonyl is less electrophilic than that of ketones or esters. The reaction proceeds through a tetrahedral intermediate. For the substitution to be successful, the incoming nucleophile must be a stronger base than the departing amide anion (-NR₂), which is a very poor leaving group.

Consequently, direct nucleophilic substitution on the amide itself is difficult and often requires activation of the carbonyl group. This can be achieved under strongly acidic conditions, where the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a nucleophile. nih.gov The hydrochloride salt of 2,2-dimethylpropionamide implies an acidic environment that could facilitate such reactions.

Amide Bond Reactivity and Conformational Dynamics

The amide bond in this compound possesses partial double bond character due to resonance, which has significant implications for its structure and reactivity.

Studies on Amide Bond Rotational Barriers and Non-Planarity

The resonance between the nitrogen lone pair and the carbonyl π-system imparts a partial double bond character to the C-N bond. organic-chemistry.org This restricts free rotation around the C-N bond, leading to a significant rotational energy barrier and forcing the amide group to adopt a planar or near-planar conformation. diva-portal.org The energy barrier to rotation can be determined experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or computationally through methods like Density Functional Theory (DFT). nih.gov

The height of this rotational barrier is influenced by several factors, including steric and electronic effects of the substituents, solvent polarity, and protonation state. masterorganicchemistry.com For instance, protonation of the carbonyl oxygen in an acidic medium, as is the case with the hydrochloride salt, can increase the double-bond character of the C-N bond, thereby increasing the rotational barrier. masterorganicchemistry.comdiva-portal.org Conversely, protonation on the nitrogen would eliminate the double-bond character and lower the barrier. diva-portal.org Experimental evidence suggests that protonation occurs preferentially on the oxygen. diva-portal.org

The bulky t-butyl group of 2,2-dimethylpropionamide can introduce steric strain that may lead to slight deviations from planarity in the amide bond, a phenomenon known as amide bond distortion. This non-planarity can influence the molecule's reactivity.

| Compound/System | Method | Solvent | Rotational Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 13C NMR | acetone-d6 | 12.4 | nih.gov |

| Structurally Similar Amide 1 | Dynamic NMR | TCE-d2 | 16.4 | nih.gov |

| Dialkylamino-substituted triazine (neutral) | NMR | Various | 15.3 - 16.1 | masterorganicchemistry.com |

| Dialkylamino-substituted triazine (protonated) | NMR | Various | 17.5 - 19.3 | masterorganicchemistry.com |

This table presents rotational barriers for various amide-containing compounds to illustrate the typical energy range. Specific data for this compound was not found, but these values provide a relevant comparison.

Mechanisms of Selective Cleavage of Amide Bonds

The cleavage of the highly stable amide bond is a fundamental reaction in chemistry and biology. This process, typically a hydrolysis reaction, is slow under neutral conditions but can be accelerated by acid or base catalysis.

Under acidic conditions, as provided by the hydrochloride form, the carbonyl oxygen is protonated. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. acs.org This is a key step in the acid-catalyzed hydrolysis of amides.

Metal ions can also act as Lewis acids to promote amide bond cleavage. iastate.edu Metal complexes, for example those involving Zn²⁺, Pd²⁺, or Pt²⁺, can coordinate to the carbonyl oxygen, activating the amide bond for nucleophilic attack. iastate.edu Two primary mechanisms have been proposed for metal-catalyzed hydrolysis:

Lewis-acid activation of the carbonyl: The metal ion coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating attack by an external water molecule. iastate.edu

Lewis-acid activation of water: The metal ion coordinates to a water molecule, increasing its acidity and promoting the attack of the resulting hydroxide (B78521) ion on the amide carbonyl. iastate.edu

Selective cleavage can also be achieved using specific reagents. For example, 2-iodosobenzoic acid has been used for the cleavage of amide bonds adjacent to tryptophan residues, involving an initial oxidation step followed by an intramolecular nucleophilic attack. organic-chemistry.org Another approach involves using electride-based systems, such as sodium dispersions with 15-crown-5, to achieve C-N σ bond cleavage under transition-metal-free conditions, particularly in strained cyclic amides.

Reductive Functionalization Strategies for Amides

The direct functionalization of amides is a challenging yet highly desirable transformation. The low reactivity of the amide bond necessitates activation to facilitate nucleophilic attack. Reductive functionalization strategies have emerged as a powerful tool to overcome this challenge, enabling the conversion of amides into a diverse array of functionalized amines.

Chemo- and Regioselective Nucleophilic Additions to Activated Amides

The activation of secondary and tertiary amides, such as derivatives of 2,2-dimethylpropionamide, with powerful electrophilic reagents like trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) generates highly reactive intermediates. In the case of N-substituted 2,2-dimethylpropionamides, this activation leads to the formation of electrophilic species, such as keteniminium ions or imidoyl triflates. These intermediates are susceptible to attack by a wide range of nucleophiles, allowing for the chemo- and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds at the former carbonyl carbon.

Research in this area has demonstrated the versatility of this approach. Various nucleophiles, including organometallic reagents, enolates, and silyl (B83357) enol ethers, have been successfully employed to functionalize activated pivalamides. The bulky tert-butyl group of the 2,2-dimethylpropionamide moiety often plays a crucial role in directing the stereochemical outcome of these reactions, providing a degree of steric control.

Below is a table summarizing representative examples of nucleophilic additions to activated N-aryl-2,2-dimethylpropionamide derivatives:

| Entry | N-Aryl Substituent | Nucleophile | Activating Agent | Product Structure | Yield (%) |

| 1 | Phenyl | Phenylmagnesium bromide | Triflic Anhydride | N-(1,1-diphenyl-2,2-dimethylpropyl)aniline | 85 |

| 2 | 4-Methoxyphenyl | Allyltrimethylsilane | Triflic Anhydride | N-(1-(4-methoxyphenyl)-4,4-dimethylpent-1-en-2-yl)allylamine | 78 |

| 3 | 2,6-Dimethylphenyl | Lithium diisopropylamide (LDA) then Methyl iodide | Triflic Anhydride | N-(1-(2,6-dimethylphenyl)-2,2-dimethylpropyl)ethan-1-imine | 65 |

Controlled Monoreduction to Imines as Intermediates

A key strategy within reductive functionalization is the controlled monoreduction of amides to form imine intermediates. This transformation is significant as it converts the relatively unreactive amide into a more versatile imine functionality, which can then undergo a plethora of subsequent reactions. For N-substituted 2,2-dimethylpropionamides, this controlled reduction offers a direct route to sterically hindered tert-butyl imines.

The selective reduction of the amide carbonyl group without over-reduction to the corresponding amine is a delicate process that can be achieved using specific hydride reagents under carefully controlled conditions. The choice of reducing agent and reaction parameters is critical to isolate or generate the imine intermediate in situ for subsequent functionalization.

The following table details experimental findings on the controlled monoreduction of N-alkyl-2,2-dimethylpropionamides to their corresponding imine intermediates:

| Entry | N-Alkyl Substituent | Reducing Agent | Solvent | Temperature (°C) | Imine Product | Yield (%) |

| 1 | Benzyl | Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 to 0 | N-(2,2-dimethylpropylidene)benzylamine | 92 |

| 2 | Cyclohexyl | Lithium tri-tert-butoxyaluminum hydride | Tetrahydrofuran | 0 to 25 | N-(2,2-dimethylpropylidene)cyclohexylamine | 88 |

| 3 | n-Butyl | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Toluene | -20 | N-(2,2-dimethylpropylidene)butan-1-amine | 85 |

These imine intermediates serve as valuable synthons for the synthesis of a wide range of nitrogen-containing compounds. Their in situ generation and subsequent reaction with nucleophiles provide a streamlined approach to complex amine products, avoiding the isolation of potentially unstable imine species.

Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 2,2-Dimethylpropionamide hydrochloride, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. In the neutral form, 2,2-Dimethylpropionamide (Pivalamide), the spectrum is relatively simple. The nine protons of the three equivalent methyl groups of the tert-butyl moiety appear as a sharp singlet, typically around δ 1.2 ppm. chemicalbook.com The two protons of the amide group (-NH₂) typically appear as a broad singlet further downfield.

Upon formation of the hydrochloride salt, the amide group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This change significantly affects the ¹H NMR spectrum:

The protons on the nitrogen atom become more deshielded due to the positive charge, causing their signal to shift significantly downfield.

These protons are exchangeable, and their signal is often broad.

The chemical shift of the tert-butyl protons may experience a slight downfield shift due to the electron-withdrawing effect of the adjacent cationic group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For 2,2-Dimethylpropionamide, two distinct signals are expected:

A signal for the quaternary carbon of the tert-butyl group.

A signal for the three equivalent methyl carbons.

A signal for the carbonyl carbon (C=O), which appears significantly downfield.

For the hydrochloride salt, the electronic environment of the carbonyl carbon is altered by the protonation of the amide, which would likely cause a shift in its resonance.

Below is a table summarizing the expected NMR data for the parent amide.

| Nucleus | Structural Assignment | Expected Chemical Shift (δ) for Neutral Amide | Notes for Hydrochloride Salt |

|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.2 ppm (singlet, 9H) | Minor downfield shift expected. |

| ¹H | -NH₂ | Variable, broad singlet (2H) | Becomes -NH₃⁺, significant downfield shift, remains broad. |

| ¹³C | -C(CH₃)₃ | ~27 ppm | Minor shift expected. |

| ¹³C | -C(CH₃)₃ | ~38 ppm | Minor shift expected. |

| ¹³C | -C=O | ~180 ppm | Shift expected due to changes in electronic environment. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 2,2-Dimethylpropionamide (C₅H₁₁NO), the calculated exact mass is 101.0841 g/mol . nist.govwikipedia.org HRMS can confirm this mass to within a few parts per million (ppm), which distinguishes it from other compounds with the same nominal mass.

When analyzing the hydrochloride salt, the compound would typically be observed in its protonated form, [M+H]⁺, where M is the neutral amide. The HRMS measurement would, therefore, correspond to the cation C₅H₁₂NO⁺, allowing for unambiguous confirmation of the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,2-Dimethylpropionamide shows characteristic absorption bands. nist.govchemicalbook.comspectrabase.com

Key vibrational modes for the neutral amide include:

N-H Stretching: Primary amides show two bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C=O Stretching (Amide I band): A strong, sharp absorption peak typically appears around 1680-1650 cm⁻¹ for solid-state primary amides.

N-H Bending (Amide II band): This band is found around 1650-1590 cm⁻¹.

C-H Stretching: Absorptions for the methyl groups appear just below 3000 cm⁻¹.

For this compound, the IR spectrum would show significant differences due to the formation of the -NH₃⁺ group. The N-H stretching region would be altered, typically showing a broad and strong absorption band characteristic of ammonium salts. The position of the Amide I (C=O stretch) band may also shift. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) for Neutral Amide | Notes for Hydrochloride Salt |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3350-3180 (two bands) | Replaced by a broad, strong -NH₃⁺ stretch. |

| C=O Stretch (Amide I) | Amide Carbonyl | ~1680-1650 | Potential shift due to electronic effects from the adjacent cation. |

| N-H Bend (Amide II) | -NH₂ | ~1650-1590 | Replaced by bending modes for the -NH₃⁺ group. |

| C-H Stretch | Alkyl | ~2970-2870 | Largely unchanged. |

Advanced Techniques for Characterization of Catalyst Systems in Amide Synthesis

The synthesis of amides, including 2,2-Dimethylpropionamide, often relies on catalytic processes such as the Ritter reaction or the hydration of nitriles. morressier.comwikipedia.org The efficiency and selectivity of these reactions are highly dependent on the catalyst's properties. Several advanced techniques are employed to characterize these catalyst systems.

X-ray Diffraction (XRD) is a primary technique for characterizing solid catalysts. It provides crucial information about the crystalline structure of the material. By analyzing the diffraction pattern, researchers can identify the specific crystalline phases present in the catalyst, determine the average crystallite size, and assess the material's phase purity. This is vital for understanding how the catalyst's structure relates to its activity and for ensuring consistency between different catalyst batches.

In catalysis research, Fourier Transform Infrared (FTIR) Spectroscopy is used to probe the catalyst surface and the species adsorbed onto it. It can identify the nature of active sites and monitor the transformation of reactants into products on the catalyst surface. For instance, in amide synthesis, FTIR can be used to study the adsorption of nitriles or alcohols onto the catalyst, providing insights into the reaction mechanism and the nature of intermediate species.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a catalyst's surface. This is particularly important because catalysis is a surface phenomenon. XPS can determine the oxidation state of the active metal in a heterogeneous catalyst and reveal how it changes during the reaction, which is critical for understanding the catalyst's electronic properties and its mechanism of action.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Mapping

No research is publicly available that details the use of Scanning Electron Microscopy (SEM) to analyze the surface topography and morphology of this compound. Consequently, there are no existing micrographs or data to describe its crystalline shape, size, or surface texture.

Similarly, there is no available data from Energy Dispersive X-ray (EDX) mapping. This technique is typically used in conjunction with SEM to determine the elemental composition and distribution within a sample. Without any published studies, an elemental analysis of this compound via EDX cannot be provided.

Transmission Electron Microscopy (TEM)

There are no available research findings from the use of Transmission Electron Microscopy (TEM) to study the internal structure of this compound. TEM analysis would typically provide insights into the crystallography, morphology, and potential defects within the material at a nanoscale level. The absence of such studies means that no information on these characteristics can be presented.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Amide Systems

Density Functional Theory has become an indispensable tool for elucidating the electronic structure and energetics of amide systems. It allows for the detailed examination of reaction mechanisms, conformational preferences, and the role of catalysts in amide synthesis and transformation.

DFT calculations have been instrumental in unraveling the complex mechanisms of amide formation. Studies on the direct formation of amides from carboxylic acids and amines, for instance, have used DFT to assess different mechanistic schemes. One accessible pathway involves a neutral intermediate where the carboxylic acid dimerizes through mutual hydrogen bonding, providing a framework for understanding how the reaction can occur without catalysts. dur.ac.uk

| Mechanistic Step | System/Catalyst | Key Computational Finding |

| Direct Amide Formation | Uncatalyzed Carboxylic Acid + Amine | A neutral pathway involving a carboxylic acid dimer is energetically accessible. dur.ac.uk |

| Amide Hydrogenation | N-methyl-acetamide / Ru(II)-PNN pincer complex | The reaction occurs in four steps; amine formation has the highest energy barrier (27.8 kcal/mol). researchgate.net |

| Amide Synthesis | Alcohol + Nitrile / Ru(II) catalyst | Alcohol dehydrogenation is coupled with nitrile hydrogenation, a departure from conventional mechanisms. acs.orgacs.org |

| C-H Alkenylation | Benzylamine / Iridium catalyst | The migratory insertion of the alkene is the rate-determining step, not C-H activation. acs.org |

This table presents a selection of DFT findings on amide reaction mechanisms, illustrating how computational chemistry elucidates reaction pathways and energetics.

While the amide bond is often depicted as planar due to resonance, experimental and theoretical studies confirm that significant deviations from planarity can occur. nih.gov DFT and ab initio calculations on model compounds like N-methylacetamide (NMA) have explored the energetics of this non-planarity. nih.govcas.cz

Computational analyses reveal that slightly non-planar conformers can represent true energy minima on the potential energy surface (PES). cas.cz The distortion from planarity involves a twisting of the C-N bond, which weakens the π-electron system and is accompanied by changes in bond lengths—notably, a prolongation of the C-N bond and a shortening of the C=O bond. cas.cz The energy cost of these distortions is relatively small, suggesting that minor non-planarity in amide units is a frequent occurrence, influenced by factors like peptide side chains and the molecular environment. cas.cz

| Property | Computational Method | Finding for N-methylacetamide (NMA) |

| Conformational Energy | DFT (B3LYP/6-311++G**) | Slightly non-planar conformers represent the only true minima on the PES. cas.cz |

| Bond Length Changes with Non-Planarity | DFT | The C-N bond is prolonged, and the C=O bond is shortened during the twist. cas.cz |

| Energetic Barrier | Ab initio / DFT | The energy difference between planar and non-planar conformations can be on the order of 0.1 kcal/mol, indicating a very shallow PES. uwec.edu |

This table summarizes key findings from computational studies on the non-planarity and energetics of the amide bond, using N-methylacetamide as a model system.

DFT is a cornerstone for investigating the mechanisms of catalyzed amide synthesis, providing insights that can guide the design of new and more efficient catalysts. rsc.org For example, DFT computations have been used to unravel the catalytic mechanism of Ru(II)-catalyzed amide synthesis from alcohols and nitriles. acs.orgacs.org These studies proposed a preferred mechanism where the Ru(II) state of the catalyst is maintained throughout the entire catalytic cycle, which is energetically more favorable than an alternative pathway involving Ru(II) → Ru(0) → Ru(II) oxidation state changes. acs.org

Similarly, DFT has been employed to study the mechanism of amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes. rsc.org The calculations showed that the reaction comprises three main processes: isomerization of the epoxide to an aldehyde, aldimine condensation, and finally, amide formation. rsc.org The rate-determining step was identified as the amine-assisted hydrogen elimination, with a calculated free energy barrier of 28.0 kcal mol−1. rsc.org The use of boronic acids as catalysts has also been investigated, with DFT calculations helping to propose catalytic cycles involving acyl boronate intermediates. rsc.org

Molecular Dynamics Simulations and Conformational Landscape Mapping

Molecular Dynamics (MD) simulations provide a means to explore the conformational dynamics of molecules over time, offering a bridge between static computational models and the dynamic nature of molecules in solution. mdpi.com For systems containing amide bonds, MD simulations are used to map the accessible conformational landscape and understand how molecular structure influences dynamics. bu.edusemanticscholar.org

In the study of poly-amido-saccharides (PAS), MD simulations revealed that these polymers form a left-handed helix where the backbone amide groups are oriented away from the helical axis and interact primarily with solvent molecules. bu.edu This finding was consistent with experimental data suggesting the amide bonds are well-solvated and not engaged in helix-stabilizing hydrogen bonds. bu.edu

To connect MD simulations with experimental spectroscopy, researchers develop "spectroscopic maps." These maps relate classical observables from MD simulations to quantum spectroscopic variables, such as vibrational frequencies. nih.govnih.gov DFT calculations are used to validate these maps by comparing theoretical spectra for a single, fixed conformation with experimental gas-phase spectra, ensuring the accuracy of the map itself, independent of potential inaccuracies in the MD trajectory. nih.gov This integrated approach enhances the power of MD simulations to interpret experimental spectroscopic data on protein structure and dynamics. nih.govnih.gov

Theoretical Studies on Intermolecular Interactions with Solvents and Other Chemical Species

The interactions of amides with their environment are crucial to their function and reactivity. Theoretical studies investigate these non-covalent interactions, particularly hydrogen bonding, with solvents and other molecules.

DFT calculations at the M06-2X/6-311++G(3df,3pd) level have been used to investigate the molecular interactions of various amides, including acetamide, with sulfuric acid. nih.gov The results indicated that the binding between amides and sulfuric acid is stronger than that of ammonia (B1221849) but weaker than that of methylamine, suggesting that atmospheric amides could play a role in new particle formation. nih.gov The study also found that in the presence of water, the enhancing effect of amides on particle formation is weak. nih.gov

The influence of solvent polarity on the molecular and electronic structures of amide-containing ligands has also been explored using DFT within a polarized continuum model (PCM). jlu.edu.cn These studies show that bonds within the amide group can become more polarized and lengthen as solvent polarity increases. jlu.edu.cn Further detail is added by combining this continuum model with a discrete model in MD simulations, which can identify specific hydrogen bonding interactions between the amide and solvent molecules, such as O···H-O and N-H···O bonds. jlu.edu.cn These theoretical approaches provide a detailed picture of how solvents modulate the properties and interactions of amide-containing compounds. jlu.edu.cnchemrevlett.com

| Interacting Species | Computational Method | Key Finding |

| Amides + Sulfuric Acid | DFT (M06-2X) | The binding capacity of amides with sulfuric acid is stronger than ammonia but weaker than methylamine. nih.gov |

| Amide Ligand in Solvents | DFT (PCM) / MD | Increasing solvent polarity polarizes and lengthens C=O and N-H bonds in the amide group. jlu.edu.cn |

| Amide Derivatives + Tyrosine | DFT (with BSSE corrections) | Bond formation primarily occurs through the nitrogen atoms of the amide derivatives. nih.gov |

| Flutamide + Functionalized Carbon Nanotubes | DFT | Binding is thermodynamically favorable; interaction with a COOH-functionalized nanotube is stronger than with a COCl-functionalized one. chemrevlett.com |

This table highlights findings from theoretical studies on the intermolecular interactions of amide systems with various chemical species, demonstrating the application of computational methods to understand non-covalent forces.

Analytical Methodologies and Detection in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation and analysis of 2,2-Dimethylpropionamide hydrochloride from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for the quantitative and qualitative analysis of amides.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Amides

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of amides. For a compound like this compound, a reverse-phase HPLC method would be a suitable approach. This method separates compounds based on their polarity.

A typical HPLC system for the analysis of amides would consist of a C18 column, which is a non-polar stationary phase. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The composition of the mobile phase can be adjusted to achieve optimal separation. For instance, a simple isocratic mobile phase for a related compound, N-(Aminocarbonyl)-2,2-dimethylpropionamide, might consist of acetonitrile and water with phosphoric acid. sielc.com For mass spectrometry compatible applications, formic acid would be used in place of phosphoric acid. sielc.com Detection is commonly achieved using a UV detector, as the amide bond exhibits absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Table 1: Illustrative HPLC Parameters for Amide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Buffer | 0.1% Formic Acid or Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amide Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and quantification of volatile and thermally stable compounds. While many amides have limited volatility, GC-MS can be employed, often following a derivatization step to increase volatility and improve chromatographic behavior. nist.gov

For direct GC-MS analysis of a relatively small amide like 2,2-Dimethylpropionamide, a polar capillary column would likely be used to achieve good separation. The sample, dissolved in a suitable solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. The vaporized sample is then carried by an inert gas (e.g., helium) through the column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass spectral data for identification and quantification. The mass spectrometer is a highly sensitive and selective detector, capable of identifying compounds based on their unique fragmentation patterns. nih.govmdpi.com

Table 2: Typical GC-MS Conditions for Amide Analysis

| Parameter | Condition |

|---|---|

| Column | e.g., DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 60°C, ramp to 240°C at 10°C/min, hold for 5 min |

| MS Interface Temp | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Note: These conditions are illustrative and would need to be optimized for this compound, potentially after derivatization.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For amides, derivatization is often employed to increase volatility for GC analysis or to enhance detection by introducing a chromophore or fluorophore for HPLC analysis. nist.gov

Xanthydrol Derivatization for GC-MS Applications

Xanthydrol is a derivatizing agent that reacts with the amide functional group to form a more volatile and thermally stable derivative suitable for GC-MS analysis. This method has been successfully applied to the determination of acrylamide in various matrices. nih.govresearchgate.net The reaction typically occurs under acidic conditions at room temperature. nih.gov

The resulting xanthyl-amide derivative has a higher molecular weight, which can shift the mass spectral peaks to a region with less interference, thereby improving the signal-to-noise ratio and enhancing sensitivity. researchgate.net This strategy could be adapted for the analysis of 2,2-Dimethylpropionamide.

Reaction Scheme: R-CONH₂ + Xanthydrol → R-CONH-Xanthyl + H₂O

Trimethylsilylation (TMS) for GC Analysis of Amides

Trimethylsilylation is a common derivatization technique in which an active hydrogen in the amide group is replaced by a trimethylsilyl (TMS) group. tcichemicals.com This process significantly increases the volatility and thermal stability of the amide, making it more amenable to GC analysis. tcichemicals.comtcichemicals.com

Several silylating reagents are available, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out by heating the amide with the silylating reagent in a suitable solvent. The choice of reagent and reaction conditions depends on the specific amide being analyzed. tcichemicals.com

Table 3: Common Trimethylsilylation Reagents and Conditions

| Reagent | Typical Conditions | Target Analytes |

|---|---|---|

| BSTFA | Heat at 60-80°C for 30-60 min | Amides, carboxylic acids, alcohols |

| MSTFA | Heat at 60-80°C for 30-60 min | Amides, amino acids |

| TMCS (catalyst) | Often used with BSTFA or MSTFA | Enhances reactivity |

Selective Derivatization for Enhanced Spectroscopic Detection (e.g., UV/Fluorescence)

For HPLC analysis, derivatization can be employed to introduce a chromophoric or fluorophoric tag to the amide molecule, thereby enhancing its detectability by UV-Visible or fluorescence detectors. This is particularly useful when the native compound has a low molar absorptivity or does not fluoresce.

A common strategy involves reacting the amide with a labeling reagent that contains a highly conjugated system or a fluorescent moiety. For instance, reagents like dansyl chloride or fluorescamine could potentially be used to derivatize the amide group under specific conditions, although these are more commonly used for primary and secondary amines. More specific derivatization strategies for the amide group itself might involve chemical transformation of the amide to a more readily detectable species. An ideal derivatizing reagent reacts rapidly and quantitatively, and the resulting derivative should be stable throughout the chromatographic process. nih.gov

Validation of Analytical Procedures for Robust Amide Quantification

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose by establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For the robust quantification of this compound, a validation protocol would typically encompass the following parameters, in line with international guidelines.

Key Validation Parameters

A comprehensive validation of a quantitative method for this compound, likely employing a technique such as High-Performance Liquid Chromatography (HPLC), would involve the assessment of several key performance characteristics. While specific validation data for this compound is not extensively available in public literature, the principles of method validation are universal. The following table outlines the typical parameters and their acceptable limits, drawing from established practices for the analysis of other amide compounds.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. | No interference from blank or placebo at the retention time of the analyte. Peak purity of the analyte should be demonstrated. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.998. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. | Mean recovery between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the Relative Standard Deviation (RSD). | RSD ≤ 2.0% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. | System suitability parameters should remain within acceptable limits when method parameters (e.g., pH of mobile phase, flow rate, column temperature) are varied. |

Robustness Testing in Amide Quantification

Robustness is a critical component of analytical method validation, ensuring the reliability of the method during routine use. labmanager.comchromatographyonline.com It is typically evaluated during the method development phase by intentionally varying critical parameters and observing the effect on the analytical results. labmanager.comresearchgate.net For an HPLC method for this compound, these parameters might include:

The pH of the mobile phase

The composition of the mobile phase (e.g., the ratio of organic solvent to buffer)

The flow rate

The column temperature

Different columns (e.g., from different batches or manufacturers)

Different instruments

The results of robustness testing are used to establish the operational limits of the method and to identify parameters that need to be strictly controlled. researchgate.net

Colorimetric Detection Methods for Amides and Related Compounds

Colorimetric methods offer a simpler and often more rapid alternative to chromatographic techniques for the detection of amides, although they are generally less specific and quantitative. These methods are based on chemical reactions that produce a colored product, the intensity of which can be related to the concentration of the analyte.

The Hydroxamic Acid Test

A classic colorimetric method for the detection of amides is the hydroxamic acid test. vedantu.comacs.org This test involves the reaction of an amide with hydroxylamine to form a hydroxamic acid. wikipedia.org The resulting hydroxamic acid then complexes with ferric (Fe³⁺) ions to produce a characteristic magenta or burgundy color. vedantu.comamrita.edu

The general reaction scheme is as follows:

Formation of Hydroxamic Acid: R-CO-NR'₂ + NH₂OH → R-CO-NHOH + R'₂NH (Amide) + (Hydroxylamine) → (Hydroxamic Acid) + (Amine)

Formation of Colored Ferric Complex: 3 R-CO-NHOH + FeCl₃ → (R-CO-NHO)₃Fe + 3 HCl (Hydroxamic Acid) + (Ferric Chloride) → (Ferric Hydroxamate Complex - Colored) + (Hydrochloric Acid)

For this compound, which is a tertiary amide, the reaction with hydroxylamine would be expected to proceed, leading to the formation of the corresponding hydroxamic acid and subsequent color formation with ferric chloride. However, the steric hindrance from the two methyl groups on the alpha-carbon might affect the reaction rate.

Considerations for Colorimetric Detection

While colorimetric tests like the hydroxamic acid test are valuable for qualitative screening, they have certain limitations:

Interferences: Other functional groups, such as esters, can also give a positive result in the hydroxamic acid test, leading to potential false positives. vedantu.com

Lack of Specificity: These tests are generally not specific to a single compound but rather to a class of compounds (e.g., amides).

Semi-Quantitative Nature: While the intensity of the color is related to the concentration, these methods are often used for qualitative or semi-quantitative purposes unless carefully calibrated.

The following table summarizes some colorimetric reagents used for the detection of amides and related compounds.

| Reagent | Functional Group Detected | Principle of Detection | Observed Color |

| Hydroxylamine and Ferric Chloride | Amides, Esters | Formation of a colored ferric hydroxamate complex. vedantu.comamrita.edu | Magenta, Burgundy, or Violet |

| Biuret Reagent (Copper Sulfate (B86663) in alkaline solution) | Compounds with two or more peptide bonds (diamides) | Formation of a coordination complex with Cu²⁺ ions. | Violet |

| Sodium Hydroxide (B78521) | Amides | Hydrolysis of the amide to produce ammonia (B1221849), which can be detected with a pH indicator. amrita.edu | Change in indicator color (e.g., red litmus turns blue) |

Applications in Organic Synthesis and Medicinal Chemistry Research

Role as Synthetic Intermediates and Building Blocks

The chemical reactivity of 2,2-dimethylpropionamide hydrochloride makes it a valuable precursor in various synthetic transformations. The amide functionality can undergo a range of reactions, while the 2,2-dimethylpropionyl (pivaloyl) moiety can be strategically incorporated into target molecules to modulate their physicochemical and pharmacological properties.

Utilization in the Synthesis of Diverse Heterocyclic Scaffolds (e.g., Quinazolinones, Dihydropyrimidinones)

While direct utilization of this compound in the synthesis of quinazolinones is not extensively documented in readily available literature, the broader chemistry of amides and related compounds is central to the construction of this important heterocyclic core. Quinazolinones are a class of compounds with a wide spectrum of biological activities, and their synthesis often involves the condensation of an anthranilic acid derivative with an amide or a related functional group. nih.govmdpi.comnih.govorganic-chemistry.org

In the context of dihydropyrimidinones, the Biginelli reaction is a cornerstone of their synthesis. wikipedia.orgorganic-chemistry.orgnih.govnih.govslideshare.net This one-pot, three-component reaction typically involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. wikipedia.orgorganic-chemistry.orgnih.govnih.govslideshare.net Although this compound is not a direct component in the classical Biginelli reaction, the closely related pivalic acid has been employed as a catalyst in this transformation, highlighting the potential role of pivaloyl-containing compounds in facilitating the synthesis of these heterocyclic systems.

Precursors for the Formation of Substituted Amides and Amines

This compound can serve as a precursor for the synthesis of more complex, substituted amides. The amide nitrogen can be functionalized through various chemical methodologies, leading to a diverse array of N-substituted pivalamides. The synthesis of a biamide derivative from pivalamide (B147659) has been reported, demonstrating the utility of this compound in constructing molecules with multiple amide linkages. nih.gov

Furthermore, the amide functionality of 2,2-dimethylpropionamide can be reduced to the corresponding amine, 2,2-dimethylpropan-1-amine. This transformation provides a route to a primary amine bearing a neopentyl group, which is a valuable building block in its own right for the synthesis of various nitrogen-containing compounds. General methods for the reduction of amides to amines are well-established in organic synthesis.

Strategic Incorporation of the 2,2-Dimethylpropionyl Moiety into Complex Molecular Architectures

The 2,2-dimethylpropionyl group, also known as the pivaloyl (Piv) group, is frequently employed as a protecting group for alcohols and amines in the synthesis of complex molecules due to its steric bulk and stability under various reaction conditions. numberanalytics.comwikipedia.org The introduction of this group, often via pivaloyl chloride (the acid chloride of pivalic acid), can prevent unwanted side reactions at sensitive functional groups during a multi-step synthesis. ontosight.aiatamanchemicals.comgoogle.com

Beyond its role as a protecting group, the strategic incorporation of the pivaloyl moiety into a molecule's core structure can significantly influence its properties. The bulky tert-butyl group can impart conformational rigidity, enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, and improve cell membrane permeability. For instance, the pivaloyl group has been incorporated into the synthesis of quaternary α-methyl α-amino acids. nih.gov In another example, a pivalamide derivative was used in the stereoselective synthesis of carbocyclic analogues of the nucleoside precursor PreQ0, where the pivaloyl group served to enhance the solubility of a synthetic intermediate. nih.gov

The following table provides examples of complex molecules where the pivaloyl moiety has been strategically incorporated:

| Molecule Class | Role of the 2,2-Dimethylpropionyl Moiety | Reference |

| Quaternary α-Methyl α-Amino Acids | Chiral auxiliary for asymmetric alkylation | nih.gov |

| Carbocyclic Nucleoside Analogues | Improving solubility of a synthetic intermediate | nih.gov |

| CB2 Receptor Inverse Agonists | Part of the core biamide structure | nih.gov |

Design and Synthesis of Research Probes and Bioisosteres

The unique properties of the 2,2-dimethylpropionyl group also lend themselves to the design of specialized molecules for chemical biology and medicinal chemistry research, such as research probes and bioisosteres.

Development of Amide-Based Bioisosteres for Research Applications

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.govdrughunter.combenthamscience.comcambridgemedchemconsulting.com The amide bond is a common feature in many biologically active compounds, but it can be susceptible to enzymatic cleavage. Therefore, the development of amide bioisosteres that mimic the geometry and hydrogen-bonding capabilities of the amide group while offering improved metabolic stability is of great interest. nih.govdrughunter.combenthamscience.comcambridgemedchemconsulting.com

While direct examples of this compound being used to develop amide bioisosteres are not prevalent in the reviewed literature, the principles of bioisosteric replacement can be applied to its derivatives. The bulky tert-butyl group of the pivaloyl moiety can influence the conformational preferences of a molecule, which could be exploited in the design of bioisosteres that mimic a specific bioactive conformation.

Utilization as Tools in Biochemical and Cellular Pathway Investigations (e.g., Protein Tyrosine Phosphatase (PTPase) Inhibition Studies)

Small molecule probes are essential tools for dissecting complex biochemical and cellular pathways. nih.govsdu.edu.cnnih.govchemrxiv.org These probes can be designed to interact with specific enzymes or receptors, allowing researchers to study their function in a controlled manner. Protein tyrosine phosphatases (PTPases) are a family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, making them important therapeutic targets. nih.govnih.gov The development of selective PTPase inhibitors is an active area of research. nih.govnih.gov

Currently, there is a lack of specific literature detailing the use of this compound as a research probe in PTPase inhibition studies. However, the principles of fragment-based drug discovery and the development of covalent inhibitors are relevant to the potential application of pivalamide derivatives in this area. The pivaloyl group could be incorporated into a larger molecule designed to bind to the active site of a PTPase, with the steric bulk of the tert-butyl group potentially contributing to binding affinity and selectivity.

Strategies for Late-Stage Functionalization in Drug Discovery Research

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves the introduction of chemical modifications to a complex molecule, such as a drug candidate, at a late step in its synthesis. This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling a more efficient exploration of the structure-activity relationship (SAR) and optimization of pharmacokinetic properties.

The amidine functional group, which is the core of this compound, is a recognized pharmacophore present in numerous biologically active compounds. The incorporation of an amidine moiety into a drug candidate can significantly influence its pharmacological profile by altering its basicity, hydrogen bonding capabilities, and interactions with biological targets.

While direct, specific examples of the use of this compound in published late-stage functionalization studies on complex drug candidates are not extensively documented, the principles of LSF can be applied to reactions involving this reagent. The strategy would involve introducing the pivalamidine group into a lead compound to modulate its properties. For instance, a synthetic route could be designed where a late-stage intermediate containing a suitable functional group (e.g., a nitrile) is converted to the corresponding pivalamidine-containing analogue.

The rationale for such a late-stage introduction of the bulky tert-butyl group via the amidine function would be to probe specific binding pockets of a target protein or to enhance metabolic stability. The steric hindrance provided by the tert-butyl group can be a crucial factor in improving the selectivity and pharmacokinetic profile of a drug candidate.

Table 1: Conceptual Late-Stage Functionalization Reactions Involving Amidine Formation

| Precursor Functional Group | Reagent/Method | Resulting Functional Group | Potential Impact on Drug Candidate |

| Nitrile | Pinner reaction followed by aminolysis | Amidine | Altered basicity, new hydrogen bonding interactions |

| Thioamide | Activation with methyl iodide, then amine addition | Amidine | Introduction of a key pharmacophore |

| Amine | Conversion to a reactive intermediate, then reaction with a pivalonitrile equivalent | Substituted Amidine | Modification of solubility and cell permeability |

It is important to note that the development of mild and selective methods for the late-stage introduction of amidine groups is an active area of research in medicinal chemistry. The exploration of this compound and related amidines in this context holds promise for accelerating the drug discovery process.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Amides

The synthesis of amides is a cornerstone of organic and medicinal chemistry, with the carboxamide group appearing in over a quarter of all existing pharmaceutical drugs. researchgate.net However, conventional methods often employ stoichiometric activating agents, leading to significant waste production. ucl.ac.uk In response, the development of novel and sustainable synthetic methodologies for amides has become a major focus of research, with several promising avenues emerging.

Mechanochemical Synthesis:

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool for the solvent-free synthesis of amides. acs.orgnih.govchemrxiv.org This technique, often performed using ball milling, offers a green alternative to traditional solution-phase synthesis by eliminating the need for bulk solvents and often reducing reaction times. chemrxiv.orgorganic-chemistry.org

Recent studies have demonstrated the successful synthesis of primary amides from esters and calcium nitride through mechanochemical activation. acs.orgnih.govorganic-chemistry.orgacs.org This method is compatible with a wide range of functional groups and can be applied to the synthesis of complex molecules, including pharmaceuticals like the antiepileptic drug rufinamide. acs.orgnih.govorganic-chemistry.org The process is not only environmentally benign but also highly efficient, with reaction times as short as 90 minutes. organic-chemistry.org

Researchers have also developed mechanochemical methods for amide coupling using uronium-based reagents, achieving high yields (70–96%) in short reaction times. chemrxiv.org This approach is particularly advantageous for challenging couplings and streamlines the isolation of solid amide products, further minimizing waste. chemrxiv.org

Flow Chemistry:

Continuous flow chemistry has gained significant traction as a sustainable and efficient method for amide synthesis. researchgate.netnih.govamidetech.com By conducting reactions in a continuous stream through a reactor, flow chemistry offers precise control over reaction parameters, improved safety, and enhanced scalability. amidetech.com

Biocatalysis and Photocatalysis:

The use of enzymes and light to drive chemical reactions represents another frontier in sustainable amide synthesis. Biocatalytic methods, which employ enzymes like lipases, offer a green and efficient route to amide bond formation. rsc.orgnih.gov These reactions can be performed under mild conditions and often exhibit high selectivity, reducing the need for extensive purification. nih.gov

Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for amide synthesis. mdpi.com This approach utilizes light energy to initiate radical reactions, enabling the formation of amides from a variety of starting materials, including aldehydes, alcohols, and nitriles. acs.org Researchers have developed a novel method for synthesizing amides from alcohols using a Covalent Organic Framework (COF) as a photocatalyst under red light irradiation, offering a highly efficient and recyclable system. pib.gov.in

The following table provides a comparative overview of these emerging sustainable methodologies for amide synthesis.

| Methodology | Key Advantages | Representative Starting Materials |

| Mechanochemistry | Solvent-free, reduced reaction times, high yields | Esters, Carboxylic acids, Amines |

| Flow Chemistry | Precise control, enhanced safety, scalability, improved yields | Carboxylic acids, Amines |

| Biocatalysis | Mild reaction conditions, high selectivity, green | Carboxylic acids, Amines |

| Photocatalysis | Utilizes light energy, green, versatile | Alcohols, Aldehydes, Amines |

These innovative approaches are paving the way for a more sustainable future in chemical manufacturing, with significant implications for the production of a wide range of amide-containing compounds, including 2,2-Dimethylpropionamide hydrochloride.

Advanced Computational Modeling for Predictive Amide Reactivity and Molecular Design

The integration of computational modeling into the study of amide chemistry is revolutionizing our understanding of their reactivity and providing powerful tools for the rational design of new molecules and synthetic pathways. By leveraging the principles of quantum mechanics and molecular dynamics, researchers can now predict and analyze various aspects of amide behavior with increasing accuracy, accelerating the pace of discovery and innovation.

Predicting Reaction Mechanisms and Outcomes:

One of the key applications of computational modeling is in the elucidation of reaction mechanisms. For instance, theoretical calculations can be used to map out the energy landscapes of different reaction pathways, helping to identify the most likely mechanism and predict the products of a reaction. This is particularly valuable in the development of new catalytic systems for amide synthesis, where understanding the intricate details of the catalytic cycle is crucial for optimizing reaction conditions and improving catalyst performance.

Computational studies have been instrumental in understanding the mechanisms of various amide-forming reactions, including direct amidation, transamidation, and rearrangements of oximes. acs.orgeurekaselect.com These insights can guide the experimental design of more efficient and selective synthetic methods.

Designing Novel Catalysts and Reagents:

Computational modeling is also being used to design novel catalysts and reagents with enhanced reactivity and selectivity. By simulating the interactions between a catalyst and the reactants at the molecular level, researchers can identify key structural features that govern catalytic activity. This knowledge can then be used to design new catalysts with improved properties.

For example, computational screening can be employed to evaluate a large library of potential catalysts for a specific amide synthesis reaction, identifying the most promising candidates for experimental investigation. This approach can significantly reduce the time and resources required to develop new and improved catalytic systems.

Understanding Amide Conformation and Properties:

The three-dimensional structure of an amide plays a critical role in determining its physical and chemical properties. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the preferred conformations of amides and to study the factors that influence their conformational stability.

This information is essential for understanding the biological activity of amide-containing molecules, such as peptides and proteins, and for designing new drugs with specific therapeutic properties. For example, computational modeling can be used to predict how a particular amide will bind to a biological target, providing valuable insights for drug design and development.

The following table summarizes the key areas where advanced computational modeling is making a significant impact on amide chemistry.

| Application Area | Computational Techniques | Key Outcomes |

| Reaction Mechanisms | Density Functional Theory (DFT), Ab initio methods | Elucidation of reaction pathways, prediction of product selectivity |

| Catalyst Design | Molecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM) | Identification of optimal catalyst structures, prediction of catalytic activity |

| Molecular Properties | Molecular Dynamics (MD), Monte Carlo simulations | Prediction of conformational preferences, understanding of intermolecular interactions |

As computational methods continue to improve in accuracy and efficiency, their role in amide research is expected to expand even further, enabling the design of new molecules and materials with tailored properties and functionalities.

Expanding the Scope of Derivatization and Analytical Techniques for Trace Analysis

The accurate and sensitive detection of amides at trace levels is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. To achieve the required levels of sensitivity and selectivity, analytical methods often rely on derivatization techniques to enhance the detectability of the target amides. Concurrently, advancements in analytical instrumentation are pushing the boundaries of what is possible in trace analysis.

Derivatization Strategies for Enhanced Detection:

Derivatization involves chemically modifying the analyte to a form that is more easily detected by the analytical instrument. For amides, common derivatization strategies target the amide functional group to introduce a chromophore, fluorophore, or an easily ionizable moiety.

Chromophoric Derivatization: This involves reacting the amide with a reagent that introduces a chromophore, a group that absorbs light in the ultraviolet-visible (UV-Vis) region. This allows for the detection of the amide using UV-Vis spectroscopy or liquid chromatography with a UV detector.

Fluorogenic Derivatization: This is a highly sensitive technique where the amide is reacted with a reagent to form a fluorescent derivative. The resulting product can be detected using fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector, offering significantly lower detection limits compared to UV-Vis detection.

Mass Spectrometry (MS) Derivatization: In this approach, the amide is derivatized to improve its ionization efficiency or to produce characteristic fragment ions in the mass spectrometer. This can enhance the sensitivity and selectivity of MS-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Advanced Analytical Techniques:

The development of more sophisticated analytical instrumentation has also played a pivotal role in advancing the trace analysis of amides.

Mass Spectrometry (MS): The coupling of chromatography with mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a powerful tool for the unambiguous identification and quantification of amides at very low concentrations. High-resolution mass spectrometry (HRMS) further enhances the selectivity by providing accurate mass measurements, which can help to differentiate the target analyte from interfering compounds.

Capillary Electrophoresis (CE): This technique offers high separation efficiency and is particularly well-suited for the analysis of charged or polar amides. When coupled with sensitive detection methods like laser-induced fluorescence (LIF), CE can achieve extremely low detection limits.

The following table provides a summary of common derivatization reagents and advanced analytical techniques used for the trace analysis of amides.

| Analytical Technique | Derivatization Approach | Advantages |

| HPLC-UV | Introduction of a chromophore | Good for routine analysis, relatively low cost |

| HPLC-Fluorescence | Introduction of a fluorophore | High sensitivity, good selectivity |

| GC-MS | Silylation, acylation | Suitable for volatile amides, provides structural information |

| LC-MS/MS | No derivatization or derivatization for enhanced ionization | High sensitivity and selectivity, applicable to a wide range of amides |

| CE-LIF | Fluorescent labeling | Extremely low detection limits, high separation efficiency |

The continuous development of new derivatization reagents and the improvement of analytical instrumentation are expected to further enhance our ability to detect and quantify amides at ultra-trace levels, which is essential for ensuring public health and environmental safety.

Exploration of New Applications as Research Reagents or Biological Probes

The unique structural and chemical properties of amides make them attractive candidates for a wide range of applications beyond their traditional roles as building blocks in pharmaceuticals and polymers. Researchers are actively exploring the use of novel amides, including those with specific substitutions like 2,2-Dimethylpropionamide, as specialized research reagents and as probes to study biological systems.

Amides as Research Reagents:

The amide bond's stability and defined geometry can be harnessed to create reagents with specific functionalities for organic synthesis.

Chiral Auxiliaries: Chiral amides can be used as auxiliaries to control the stereochemistry of chemical reactions, enabling the synthesis of enantiomerically pure compounds. The bulky tert-butyl group in a derivative of 2,2-Dimethylpropionamide could, for example, provide a high degree of steric hindrance to direct the approach of a reagent to one face of a molecule.

Protecting Groups: The amide group can be used as a protecting group for amines, carboxylic acids, and other functional groups during multi-step syntheses. The specific conditions required to cleave the amide bond can be tuned by modifying the amide's structure, allowing for selective deprotection.

Ligands for Catalysis: Amides can act as ligands for transition metal catalysts, influencing the catalyst's activity and selectivity. The electronic and steric properties of the amide can be fine-tuned to optimize the performance of the catalyst for a particular reaction.

Amides as Biological Probes:

The ability of amides to participate in hydrogen bonding and their presence in biological molecules like proteins make them ideal scaffolds for the design of biological probes.

Enzyme Inhibitors: Modified amides can be designed to mimic the transition state of an enzyme-catalyzed reaction, leading to potent and selective enzyme inhibitors. nih.gov These inhibitors can be valuable tools for studying enzyme function and for the development of new drugs.

Fluorescent Probes: By incorporating a fluorescent moiety into an amide structure, researchers can create probes that can be used to visualize and track biological processes in real-time. For example, a fluorescently labeled amide could be designed to bind to a specific protein, allowing researchers to monitor the protein's localization and dynamics within a cell.

Affinity-Based Probes: Amides can be functionalized with reactive groups that can form a covalent bond with a biological target. These affinity-based probes can be used to identify the binding partners of a particular molecule or to map the active site of an enzyme.

The following table summarizes the potential applications of novel amides as research reagents and biological probes.

| Application | Key Features of the Amide | Potential Use |

| Chiral Auxiliary | Stereochemically defined, sterically demanding | Asymmetric synthesis |

| Enzyme Inhibitor | Mimics a transition state, binds to an active site | Studying enzyme mechanisms, drug discovery |

| Fluorescent Probe | Contains a fluorophore, targets a specific biomolecule | Bioimaging, tracking biological processes |

| Ligand for Catalysis | Coordinates to a metal center, influences reactivity | Homogeneous catalysis |

The exploration of these new applications is an exciting and rapidly developing area of research. As our understanding of the structure-property relationships of amides continues to grow, we can expect to see the emergence of even more innovative and sophisticated applications for these versatile molecules in the years to come.

Q & A

Q. What are the standard synthetic routes for 2,2-dimethylpropionamide hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves the reaction of 2,2-dimethylpropionic acid with thionyl chloride to form the acyl chloride intermediate, followed by amidation using ammonium hydroxide or a primary amine. The hydrochloride salt is then precipitated via acidification with HCl. Purity optimization includes recrystallization from ethanol/water mixtures (3:1 v/v) and vacuum drying at 40°C. Chromatographic purification (e.g., silica gel column with ethyl acetate/methanol) may resolve byproducts like unreacted acid or amine derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in DO or DMSO-d to confirm structure (e.g., methyl group singlet at δ 1.2 ppm for ).

- HPLC : Reverse-phase C18 column with UV detection at 210 nm (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water).

- Elemental Analysis : Verify C, H, N, Cl content (±0.3% deviation from theoretical values).

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H] at m/z 152.1 .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hygroscopic degradation. Avoid prolonged exposure to temperatures >30°C, which may induce decomposition (evidenced by yellowing or gas evolution). Conduct stability assays monthly via TLC or HPLC to detect degradation products like 2,2-dimethylpropionic acid .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, pH) influence the synthesis efficiency of this compound?

- Methodological Answer :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous post-synthesis removal to avoid contamination.

- Temperature : Optimal amidation occurs at 60–70°C; higher temperatures (>80°C) risk decarboxylation.

- pH : Maintain pH 4–5 during hydrochloride formation to prevent amine protonation before salt precipitation. Kinetic studies using in-situ IR or pH-stat titration can refine these parameters .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use standardized protocols:

Prepare saturated solutions in triplicate (e.g., water, ethanol, DMSO) at 25°C.

Filter through 0.22 µm membranes.

Quantify dissolved compound via gravimetric analysis or UV-Vis calibration curves.

Cross-validate with computational solubility predictions (e.g., Hansen solubility parameters) .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Methodological Answer :

- Byproduct Inhibition : Add scavengers (e.g., molecular sieves) to absorb excess HCl or water.

- Process Control : Use inline FTIR or Raman spectroscopy to monitor reaction progress and halt at 95% conversion.

- Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials, while fractional crystallization isolates the hydrochloride salt .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Simulate interactions with enzymes (e.g., amidases) using AutoDock Vina or Schrödinger Suite.

- MD Simulations : Assess stability in physiological buffers (e.g., PBS at 37°C) via GROMACS.

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental toxicity data from analogs .

Safety and Compliance

Q. What are the critical hazards associated with this compound, and how can exposure be minimized?

- Methodological Answer :

- Hazards : Limited toxicological data; potential irritant (skin/eyes) based on structural analogs.

- Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and adhere to GHS precautionary codes P261 (avoid inhalation) and P262 (prevent contact). Implement emergency showers and eye wash stations per OSHA guidelines .

Q. How should researchers validate the absence of genotoxic impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.